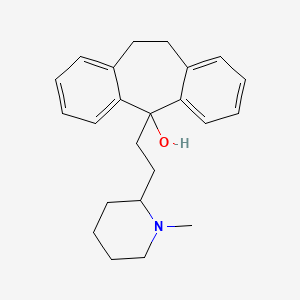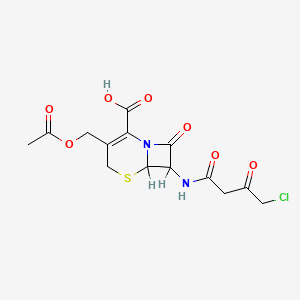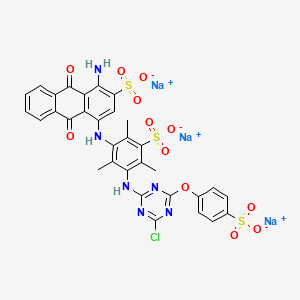
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt: is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include multiple functional groups such as sulfonic acid, amino, and triazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps:
Formation of the Anthracenesulfonic Acid Core: The initial step involves the sulfonation of anthracene to form 2-anthracenesulfonic acid. This is typically achieved by reacting anthracene with sulfuric acid under controlled temperature conditions.
Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction. Nitration is carried out using a mixture of nitric acid and sulfuric acid, and the resulting nitro compound is reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Attachment of the Triazine Moiety: The triazine moiety is introduced by reacting the amino-substituted anthracenesulfonic acid with 4-chloro-6-(4-sulfophenoxy)-1,3,5-triazine. This reaction is typically carried out in an aqueous medium at an elevated temperature.
Final Assembly and Trisodium Salt Formation: The final step involves the coupling of the intermediate compounds to form the desired product. The trisodium salt is formed by neutralizing the sulfonic acid groups with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro groups (if present) to form amino groups. Reducing agents such as hydrogen gas in the presence of a catalyst are commonly used.
Substitution: The triazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the anthracene and amino groups
Reduction Products: Amino-substituted derivatives
Substitution Products: Triazine derivatives with various substituents
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is utilized in various imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, the compound has potential applications as a diagnostic agent. Its fluorescent properties can be used to detect specific biomolecules or to monitor physiological changes in real-time.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.
作用機序
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules. The triazine moiety can undergo substitution reactions, enabling the compound to modify its targets chemically. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
Uniqueness
The trisodium salt form of the compound is unique due to its enhanced solubility in water compared to its disodium and monosodium counterparts. This increased solubility makes it more suitable for applications that require aqueous solutions, such as biological and medical research.
特性
CAS番号 |
70900-41-3 |
|---|---|
分子式 |
C32H22ClN6Na3O12S3 |
分子量 |
883.2 g/mol |
IUPAC名 |
trisodium;1-amino-4-[3-[[4-chloro-6-(4-sulfonatophenoxy)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H25ClN6O12S3.3Na/c1-13-25(35-20-12-21(53(45,46)47)24(34)23-22(20)27(40)18-6-4-5-7-19(18)28(23)41)14(2)29(54(48,49)50)15(3)26(13)36-31-37-30(33)38-32(39-31)51-16-8-10-17(11-9-16)52(42,43)44;;;/h4-12,35H,34H2,1-3H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,36,37,38,39);;;/q;3*+1/p-3 |
InChIキー |
BEWFIUGVZTWSRR-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


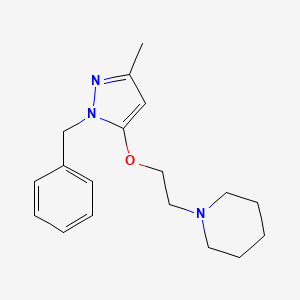
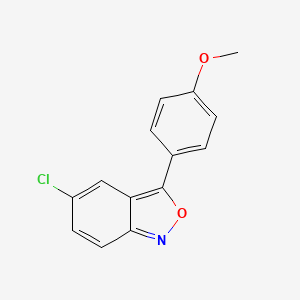
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
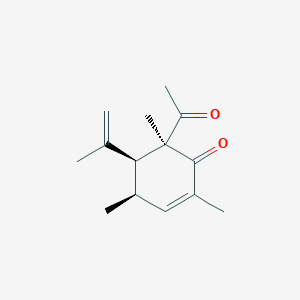
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)


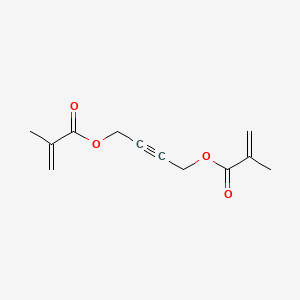

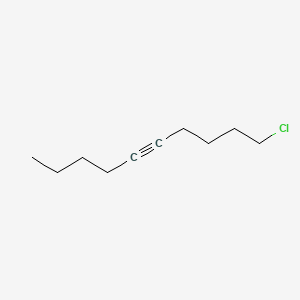
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
